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molecular formula C5H10N2O B1314284 4-Methylpiperazin-2-one CAS No. 34770-60-0

4-Methylpiperazin-2-one

Cat. No. B1314284
M. Wt: 114.15 g/mol
InChI Key: KVIZTDNKHOCNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612089B2

Procedure details

A mixture of 4-methyl-2-piperazinone (200 mg, 1.75 mmol), 4-iodoaniline (384 mg, 1.75 mmol), K3PO4 (848 mg, 4.00 mmol) and 1,2-trans-diaminocyclohexane (98 uL, 0.80 mmol) in dioxane (6 mL) was degassed with Ar before being charged with CuI (76 mg, 0.40 mmol). The mixture in a sealed tube was heated at 110° C. for 4 h. It was then purified by a silica gel prep-TLC using CH2Cl2/MeOH (95/5) as solvents to give the desired product (25 mg). MS 206.2 (M+H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
98 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
76 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][C:4](=[O:8])[CH2:3]1.I[C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].N[C@@H]1CCCC[C@H]1N>O1CCOCC1.[Cu]I>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:10]2[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=2)[C:4](=[O:8])[CH2:3]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CN1CC(NCC1)=O
Name
Quantity
384 mg
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
K3PO4
Quantity
848 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
98 μL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
CuI
Quantity
76 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with Ar
CUSTOM
Type
CUSTOM
Details
It was then purified by a silica gel prep-TLC

Outcomes

Product
Name
Type
product
Smiles
CN1CC(N(CC1)C1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: CALCULATEDPERCENTYIELD 7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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